4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid core with a 2-hydroxybenzylamino substituent
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through the hydroxybenzyl and aminomethyl groups, which are common functional groups known to participate in various chemical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further experimental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-hydroxybenzylamine under suitable conditions. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically yields the amine derivative.
Scientific Research Applications
4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
- 4-Amino-2-methylbenzoic acid
- 4-Hydroxybenzyl alcohol
Uniqueness
4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYYHFRRKKWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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